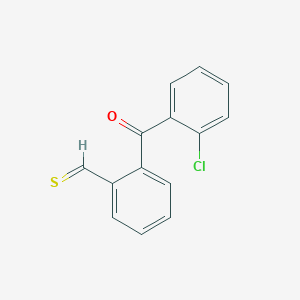
3-(Ethylamino)oxetane-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethylamino)oxetane-3-carboxylic acid is a heterocyclic compound featuring an oxetane ring, which is a four-membered ring containing one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylamino)oxetane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 3-hydroxy-2-(hydroxymethyl)propanoic acid derivatives under acidic or basic conditions . Another approach involves the use of electrophilic halocyclization of alcohols to form the oxetane ring .
Industrial Production Methods
the general principles of oxetane synthesis, such as the use of cyclization reactions and the optimization of reaction conditions for large-scale production, are likely to be applied .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Ethylamino)oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane products.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of substituted oxetane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane-3-carboxylic acid derivatives, while substitution reactions can produce various substituted oxetane compounds .
Wissenschaftliche Forschungsanwendungen
3-(Ethylamino)oxetane-3-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(ethylamino)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biochemical pathways and exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetane-3-carboxylic acid: A closely related compound with similar structural features and reactivity.
3-Oxetanecarboxylic acid: Another similar compound used in organic synthesis and medicinal chemistry.
Uniqueness
3-(Ethylamino)oxetane-3-carboxylic acid is unique due to the presence of the ethylamino group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other oxetane derivatives and can lead to unique applications in various fields .
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
3-(ethylamino)oxetane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-2-7-6(5(8)9)3-10-4-6/h7H,2-4H2,1H3,(H,8,9) |
InChI-Schlüssel |
WIKZGWULAXIRSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1(COC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl benzo[d]isothiazole-6-carboxylate](/img/structure/B13000634.png)
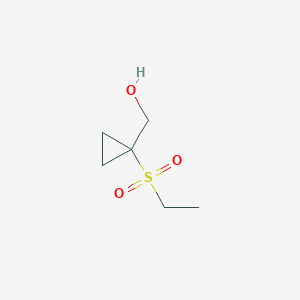

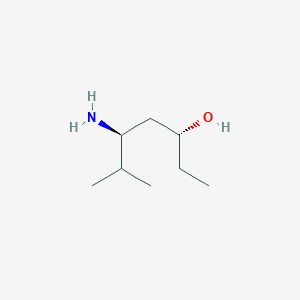
![2-Isopropyloxazolo[4,5-d]pyridazin-7-ol](/img/structure/B13000659.png)

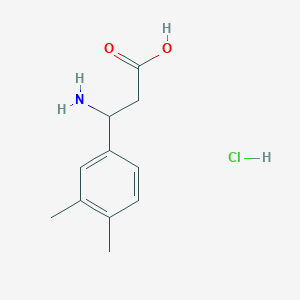
![tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13000675.png)

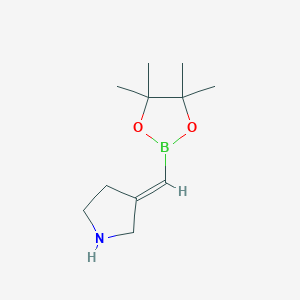
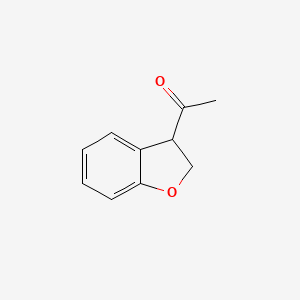
![Isothiazolo[4,5-b]pyridin-3-amine](/img/structure/B13000690.png)

